N-(1-Cyanocyclohexyl)-2-((3-(1-methoxypropan-2-yl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)propanamide

Description

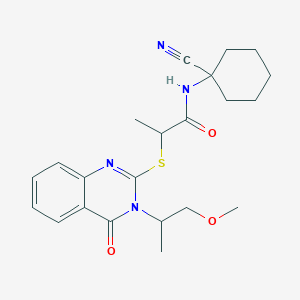

N-(1-Cyanocyclohexyl)-2-((3-(1-methoxypropan-2-yl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)propanamide is a synthetic quinazolinone derivative characterized by a 3,4-dihydroquinazolin-4-one core. Key structural features include:

- 3-(1-Methoxypropan-2-yl) substituent: A branched ether group at position 3, enhancing lipophilicity and metabolic stability.

- 2-Thioether linkage: A sulfur atom at position 2, connected to a propanamide side chain.

This compound’s design aligns with medicinal chemistry strategies to optimize pharmacokinetic properties and target binding through heterocyclic cores and tailored substituents .

Properties

Molecular Formula |

C22H28N4O3S |

|---|---|

Molecular Weight |

428.5 g/mol |

IUPAC Name |

N-(1-cyanocyclohexyl)-2-[3-(1-methoxypropan-2-yl)-4-oxoquinazolin-2-yl]sulfanylpropanamide |

InChI |

InChI=1S/C22H28N4O3S/c1-15(13-29-3)26-20(28)17-9-5-6-10-18(17)24-21(26)30-16(2)19(27)25-22(14-23)11-7-4-8-12-22/h5-6,9-10,15-16H,4,7-8,11-13H2,1-3H3,(H,25,27) |

InChI Key |

WDWMRXOCCQTQMK-UHFFFAOYSA-N |

Canonical SMILES |

CC(COC)N1C(=O)C2=CC=CC=C2N=C1SC(C)C(=O)NC3(CCCCC3)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Cyanocyclohexyl)-2-((3-(1-methoxypropan-2-yl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)propanamide typically involves multiple steps:

Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions.

Introduction of the Thioether Linkage: The thioether linkage is introduced by reacting the quinazolinone intermediate with a thiol compound, often under basic conditions to facilitate nucleophilic substitution.

Attachment of the Cyanocyclohexyl Group: The final step involves the reaction of the intermediate with a cyanocyclohexyl derivative, typically through a nucleophilic substitution or addition reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxypropan-2-yl group, leading to the formation of aldehydes or carboxylic acids.

Reduction: Reduction reactions can target the quinazolinone moiety, potentially converting it to a dihydroquinazoline derivative.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines, thiols, or halides can be employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce new functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Chemistry

In chemistry, N-(1-Cyanocyclohexyl)-2-((3-(1-methoxypropan-2-yl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)propanamide is studied for its potential as a building block for more complex molecules. Its unique structure allows for the exploration of novel synthetic pathways and the development of new materials.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Its structural features suggest possible interactions with biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound’s potential therapeutic properties are of interest. Researchers are exploring its efficacy in treating various diseases, including cancer and infectious diseases, due to its ability to interact with specific molecular targets.

Industry

In industrial applications, the compound’s unique properties make it suitable for use in the development of advanced materials, such as polymers and coatings, which require specific chemical functionalities.

Mechanism of Action

The mechanism of action of N-(1-Cyanocyclohexyl)-2-((3-(1-methoxypropan-2-yl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)propanamide involves its interaction with specific molecular targets. The quinazolinone moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. The thioether linkage and cyanocyclohexyl group may enhance the compound’s binding affinity and specificity, leading to more effective biological activity.

Comparison with Similar Compounds

Key Differences :

- Lipophilicity : The target’s 1-methoxypropan-2-yl group (aliphatic ether) likely increases solubility compared to aromatic methoxyphenyl/naphthyl groups in 29–31.

- Hydrogen Bonding: Compounds 30 and 31 have dihydroxypropanamide groups, enabling stronger polar interactions than the target’s cyanocyclohexyl-propanamide.

- Synthetic Complexity : The target’s thioether linkage may require specialized reagents (e.g., Lawesson’s reagent), whereas 29–31 use acrylamide/diol additions via OsO4 oxidation .

Sulfur-Containing Heterocycles ()

highlights N-{2,2,2-trichloro-1-[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]ethyl}acetamide (4.1), a thiadiazole-triazine hybrid. Comparisons focus on sulfur-based functionalization:

Key Contrasts :

- Core Reactivity: Thiadiazole-triazine systems (4.1) undergo acid-mediated cyclization, whereas quinazolinones (target) typically form via condensation of anthranilic acid derivatives.

- Sulfur Roles : The target’s thioether is a stable linker, while 4.1’s thiadiazole participates in π-conjugation and heterocyclic aromaticity.

Research Implications

- Structure-Activity Relationships (SAR): The target’s cyanocyclohexyl and thioether groups may enhance blood-brain barrier penetration compared to polar dihydroxypropanamide analogues (30–31) .

- Synthetic Challenges : ’s failed isolation of thioacetamide 4.1a underscores the difficulty of stabilizing sulfur-containing intermediates, suggesting the target’s thioether may require stringent anhydrous conditions .

Biological Activity

N-(1-Cyanocyclohexyl)-2-((3-(1-methoxypropan-2-yl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)propanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular formula of the compound is . Its structure features a quinazolinone core linked to a thioether and a cyanocyclohexyl group, which may contribute to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of quinazolinone derivatives. The compound has been shown to exhibit significant cytotoxicity against various cancer cell lines.

Cytotoxicity Studies

- Cell Lines Tested : The compound was evaluated against several human cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer).

- IC50 Values : The IC50 values for the compound ranged from 5.70 µM to 8.10 µM against MCF-7 cells, indicating potent cytotoxic effects comparable to established chemotherapeutic agents like Doxorubicin (IC50 = 5.6 µM) and Erlotinib (IC50 = 4.3 µM) .

| Cell Line | Compound IC50 (µM) | Comparison Agent | Comparison IC50 (µM) |

|---|---|---|---|

| MCF-7 | 5.70 - 8.10 | Doxorubicin | 5.6 |

| HCT-116 | 2.90 - 6.40 | Erlotinib | 4.3 |

The mechanism by which this compound exerts its effects involves several pathways:

- Inhibition of Kinases : Similar quinazolinone derivatives have shown inhibitory effects on key kinases such as EGFR and VEGFR-2, which are crucial for tumor growth and angiogenesis .

- Induction of Apoptosis : Flow cytometry studies indicated that treatment with this compound led to increased apoptosis in HCT-116 cells, evidenced by enhanced annexin-V labeling .

Case Studies

A notable study investigated the effects of a related quinazolinone derivative on cell cycle dynamics and apoptosis induction:

- Cell Cycle Arrest : Treatment with the compound resulted in significant G1 phase arrest in HCT-116 cells, suggesting that it may interfere with the cell cycle progression .

- Apoptotic Indicators : The study reported a marked increase in apoptotic cells after treatment, with percentages rising significantly compared to control groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.